molecular formula C28H20ClNO5 B5202254 3-(4-chlorophenyl)-5-(4-ethylphenyl)-3a,6a-dihydrospiro[furo[3,4-c]pyrrole-1,2'-indene]-1',3',4,6(3H,5H)-tetrone

3-(4-chlorophenyl)-5-(4-ethylphenyl)-3a,6a-dihydrospiro[furo[3,4-c]pyrrole-1,2'-indene]-1',3',4,6(3H,5H)-tetrone

Katalognummer: B5202254
Molekulargewicht: 485.9 g/mol
InChI-Schlüssel: YXFBPOCDYLARAW-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

This spirocyclic compound features a fused furopyrrole-indene scaffold substituted with 4-chlorophenyl and 4-ethylphenyl groups. Its tetrone (four ketone) functional groups contribute to unique steric and electronic properties, which may influence reactivity, solubility, and biological activity.

Eigenschaften

IUPAC Name

1-(4-chlorophenyl)-5-(4-ethylphenyl)spiro[3a,6a-dihydro-1H-furo[3,4-c]pyrrole-3,2'-indene]-1',3',4,6-tetrone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H20ClNO5/c1-2-15-7-13-18(14-8-15)30-26(33)21-22(27(30)34)28(35-23(21)16-9-11-17(29)12-10-16)24(31)19-5-3-4-6-20(19)25(28)32/h3-14,21-23H,2H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YXFBPOCDYLARAW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(C=C1)N2C(=O)C3C(C2=O)C4(C(=O)C5=CC=CC=C5C4=O)OC3C6=CC=C(C=C6)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H20ClNO5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

485.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biologische Aktivität

The compound 3-(4-chlorophenyl)-5-(4-ethylphenyl)-3a,6a-dihydrospiro[furo[3,4-c]pyrrole-1,2'-indene]-1',3',4,6(3H,5H)-tetrone is a complex organic molecule that has garnered attention in medicinal chemistry due to its potential biological activities. This compound features a unique spirocyclic structure which is often associated with interesting pharmacological properties.

  • Molecular Formula: C28H20ClNO5
  • Molecular Weight: 485.9 g/mol
  • IUPAC Name: 1-(4-chlorophenyl)-5-(4-ethylphenyl)spiro[3a,6a-dihydro-1H-furo[3,4-c]pyrrole-3,2'-indene]-1',3',4,6-tetrone
  • InChI Key: FEUIRKRPDBCGBB-UHFFFAOYSA-N

The biological activity of this compound is primarily attributed to its interaction with various molecular targets within biological systems. The proposed mechanisms include:

  • Enzyme Inhibition: The compound may inhibit specific enzymes involved in metabolic pathways, potentially leading to therapeutic effects in conditions such as cancer and inflammation.
  • Receptor Modulation: Interaction with cellular receptors can alter signal transduction pathways, influencing cellular responses and gene expression.

Anticancer Activity

Several studies have investigated the anticancer potential of compounds structurally related to this compound. For example:

  • A study on similar spirocyclic compounds demonstrated significant cytotoxic effects against various cancer cell lines including MCF-7 (breast cancer) and K562 (chronic myelogenous leukemia) cells. The mechanism was linked to the induction of apoptosis and cell cycle arrest at the G2/M phase .
CompoundCell LineIC50 (µM)Mechanism
Compound AMCF-710.5Apoptosis induction
Compound BK5628.7Cell cycle arrest

Anti-inflammatory Effects

Research indicates that derivatives of this compound may exhibit anti-inflammatory properties:

  • In vitro studies showed that these compounds could reduce the production of pro-inflammatory cytokines in macrophage cultures. This suggests potential applications in treating inflammatory diseases .

Antimicrobial Activity

The antimicrobial properties of related compounds have also been explored:

  • A series of substituted pyrazoles were evaluated for their antimicrobial activity against bacterial strains such as Staphylococcus aureus and Escherichia coli. Results indicated that some derivatives displayed potent antibacterial effects, which could be relevant for developing new antibiotics .

Case Studies

  • Case Study on Anticancer Activity:
    • Researchers synthesized a series of spirocyclic compounds and tested their efficacy against various cancer cell lines. The most promising candidate showed an IC50 value of 5 µM against MCF-7 cells and was noted for its ability to induce apoptosis through caspase activation.
  • Case Study on Anti-inflammatory Properties:
    • A study involving macrophage cultures treated with this compound demonstrated a significant decrease in TNF-alpha production, highlighting its potential as an anti-inflammatory agent.

Vergleich Mit ähnlichen Verbindungen

Comparison with Structurally Similar Compounds

The following table compares the target compound with analogs differing in substituents, core structures, and reported activities.

Compound Name / Structure Key Substituents Molecular Formula Molecular Weight Reported Activities/Applications Reference ID
Target: 3-(4-Chlorophenyl)-5-(4-ethylphenyl)-spiro[furo[3,4-c]pyrrole-1,2'-indene]-tetrone 4-Cl-Ph, 4-Et-Ph C₂₇H₁₇ClNO₄ 454.89 g/mol Not explicitly stated in evidence
(3R,3aR,6aS)-5-(5-Chloro-2-methylphenyl)-3-(4-Cl-Ph)-spiro[furopyrrole-indene]-tetrone 5-Cl-2-Me-Ph, 4-Cl-Ph C₂₆H₁₅Cl₂NO₄ 492.31 g/mol Structural analog; potential bioactivity
Ethyl 4-[3-(2-Me-Ph)-spiro[furopyrrole-indene]-tetraoxo]benzoate 2-Me-Ph, ethyl ester C₃₀H₂₃NO₇ 509.51 g/mol Synthetic intermediate; no bioactivity data
5-(3-Fluorophenyl)-1-{2-[methoxy-substituted indazolyl]-oxoethyl}-pyrrolotriazole-dione 3-F-Ph, methoxybenzylidene C₃₅H₂₈FN₇O₆ 685.64 g/mol Potential photochromic/biological agent
5-(3-Cl-Ph)-3-(4-(Me₂N)-Ph)-phenyl-pyrroloisoxazole-dione 3-Cl-Ph, 4-(Me₂N)-Ph C₂₅H₂₂ClN₃O₃ 447.91 g/mol Anticancer screening candidate

Key Observations:

Substituent Effects on Bioactivity :

  • Chlorophenyl groups (e.g., 4-Cl-Ph in the target compound) are common in antimicrobial and antitumor agents due to their electron-withdrawing nature, which enhances binding to hydrophobic enzyme pockets .
  • The 4-ethylphenyl group in the target compound may improve metabolic stability compared to methoxy or trifluoromethyl substituents (e.g., in and ), as alkyl groups reduce polarity and slow oxidative degradation .

Tetrone vs. This could influence its utility in materials science or as a kinase inhibitor .

Synthetic Accessibility :

  • Spiro[furopyrrole-indene] derivatives are typically synthesized via acid-catalyzed cyclization (e.g., H₂SO₄ in acetic acid, as in ). Substituents like ethyl or chloro groups may require tailored protecting-group strategies, affecting yields .

Research Findings and Contradictions

  • Antitumor Activity : Spiro compounds with chlorophenyl groups (e.g., ) show moderate cytotoxicity against cancer cell lines, but the 4-ethylphenyl group’s role remains unverified .
  • Contradictions : Some studies suggest electron-withdrawing groups (e.g., Cl) enhance bioactivity , whereas others highlight alkyl substituents (e.g., Et) for improved pharmacokinetics without direct efficacy gains .

Q & A

What synthetic methodologies are most effective for constructing the spirocyclic core of this compound?

Basic
The spirocyclic framework can be synthesized via acid-catalyzed cyclization of dihydroxyindenopyrrole precursors. A representative protocol involves heating the precursor in acetic acid with concentrated H₂SO₄ (20 mol%) at 80°C for 3 hours, monitored by TLC (ethyl acetate/hexanes, 1:4). This method yields spiro[furo-pyrrole] derivatives with moderate-to-good efficiency .

Advanced
For improved regioselectivity, consider optimizing solvent systems (e.g., DMF/THF mixtures) and employing microwave-assisted synthesis. Palladium-catalyzed cross-coupling (e.g., Suzuki-Miyaura) can introduce aryl substituents post-cyclization, as demonstrated in analogous spiro systems .

How can structural ambiguities in the spiro system be resolved?

Basic
Routine characterization includes 1H^1 \text{H}- and 13C^{13} \text{C}-NMR to confirm substituent positions and spiro connectivity. Mass spectrometry (HRMS-ESI) validates molecular weight.

Advanced
Single-crystal X-ray diffraction is definitive for resolving stereochemical uncertainties. For example, analogous spiro-pyrrolo[3,4-c]pyrazolediones were characterized using synchrotron radiation, revealing bond angles (e.g., N–C–C = 110.33°) and torsional strain in the fused rings .

What strategies are recommended for analyzing contradictory spectral or bioactivity data?

Basic
Reproduce experiments under standardized conditions (e.g., solvent purity, temperature control). Validate NMR assignments using 2D techniques (COSY, HSQC) to distinguish overlapping signals.

Advanced
Employ computational NMR prediction tools (e.g., ACD/Labs or Gaussian DFT) to compare theoretical and experimental spectra. For bioactivity discrepancies, use orthogonal assays (e.g., SPR for binding affinity vs. cell-based cytotoxicity) to confirm mechanistic hypotheses .

How can structure-activity relationships (SAR) be systematically explored for this compound?

Basic
Modify substituents on the chlorophenyl and ethylphenyl groups via halogen exchange (e.g., Cl → F) or alkyl chain elongation. Screen derivatives for activity in enzymatic assays (e.g., kinase inhibition).

Advanced
Leverage fragment-based drug design (FBDD) to identify critical pharmacophores. For example, marine-derived spiro compounds showed enhanced antitrypanosomal activity when electron-withdrawing groups were introduced at specific positions .

What computational tools are suitable for predicting the compound’s reactivity or binding modes?

Basic
Molecular docking (AutoDock Vina, Schrödinger Glide) can predict interactions with biological targets like proteases or kinases. Use PM7 semi-empirical methods for preliminary conformational analysis.

Advanced
Combine QM/MM simulations (Gaussian/AMBER) to model transition states in cyclization reactions. For binding studies, employ free-energy perturbation (FEP) to quantify substituent effects on binding affinity .

What are the challenges in scaling up synthesis while maintaining enantiomeric purity?

Basic
Use chiral HPLC to monitor enantiomeric excess (ee) during asymmetric synthesis. Catalytic asymmetric methods (e.g., Jacobsen epoxidation) can be adapted for spiro systems.

Advanced
Develop continuous-flow reactors to enhance reproducibility. For example, microfluidic systems improved yields of analogous spirooxindoles by 30% while reducing racemization .

How should researchers approach stability studies under varying pH and temperature?

Basic
Conduct accelerated degradation studies (40°C/75% RH for 6 months) with HPLC monitoring. Buffer solutions (pH 1–13) identify hydrolysis-prone motifs (e.g., lactone rings).

Advanced
Apply kinetic modeling (Arrhenius equation) to predict shelf life. For photostability, use USP light cabinets and LC-MS to track degradation products like quinone derivatives .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.